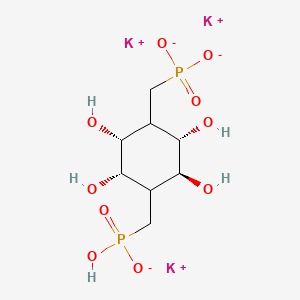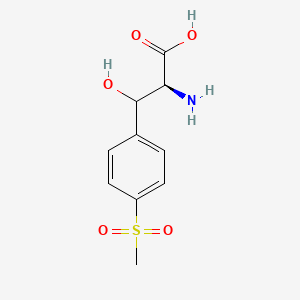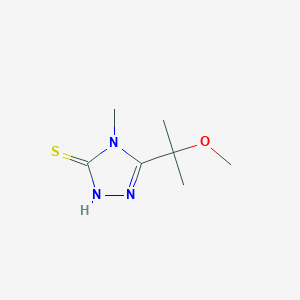
D-Myo-inositol1,4-bis-phosphatetripotassiumsalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Myo-inositol1,4-bis-phosphatetripotassiumsalt: is a chemical compound derived from inositol, a type of sugar alcohol. Inositol phosphates are important in various biological processes, including cell signaling and regulation of cellular activities. The tripotassium salt form enhances its solubility and stability in aqueous solutions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Myo-inositol1,4-bis-phosphatetripotassiumsalt typically involves the phosphorylation of myo-inositol. This can be achieved through chemical or enzymatic methods. Chemical synthesis often uses reagents like phosphorus oxychloride or phosphoric acid under controlled conditions to introduce phosphate groups at specific positions on the inositol ring.
Industrial Production Methods
Industrial production may involve large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity. Enzymatic methods using specific kinases can also be employed for more selective phosphorylation.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: D-Myo-inositol1,4-bis-phosphatetripotassiumsalt can undergo oxidation reactions, particularly at the hydroxyl groups on the inositol ring.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Phosphate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products depend on the type of reaction and the specific reagents used. For example, oxidation may yield inositol phosphates with additional oxygen-containing groups, while substitution can introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
D-Myo-inositol1,4-bis-phosphatetripotassiumsalt has various applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other inositol phosphates and related compounds.
Biology: Plays a role in cell signaling pathways, particularly in the regulation of calcium ions and other cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions like bipolar disorder and polycystic ovary syndrome (PCOS).
Industry: Utilized in the formulation of certain pharmaceuticals and dietary supplements.
Wirkmechanismus
The compound exerts its effects primarily through its role in cell signaling pathways. It can act as a secondary messenger, modulating the activity of various enzymes and proteins involved in cellular regulation. The phosphate groups are crucial for its interaction with molecular targets, such as kinases and phosphatases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- D-Myo-inositol1,3,4,5-tetrakisphosphate
- D-Myo-inositol1,4,5-trisphosphate
- D-Myo-inositol1,2,3,4,5,6-hexakisphosphate
Uniqueness
D-Myo-inositol1,4-bis-phosphatetripotassiumsalt is unique due to its specific phosphorylation pattern, which influences its biological activity and solubility. Compared to other inositol phosphates, it may have distinct roles in cell signaling and different applications in research and industry.
Eigenschaften
Molekularformel |
C8H15K3O10P2 |
|---|---|
Molekulargewicht |
450.44 g/mol |
IUPAC-Name |
tripotassium;hydroxy-[[(2S,3S,5R,6S)-2,3,5,6-tetrahydroxy-4-(phosphonatomethyl)cyclohexyl]methyl]phosphinate |
InChI |
InChI=1S/C8H18O10P2.3K/c9-5-3(1-19(13,14)15)6(10)8(12)4(7(5)11)2-20(16,17)18;;;/h3-12H,1-2H2,(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t3?,4?,5-,6-,7-,8+;;;/m0.../s1 |
InChI-Schlüssel |
FCGHQJJKCUNKDZ-WKQZQIPTSA-K |
Isomerische SMILES |
C(C1[C@@H]([C@H](C([C@H]([C@H]1O)O)CP(=O)([O-])[O-])O)O)P(=O)(O)[O-].[K+].[K+].[K+] |
Kanonische SMILES |
C(C1C(C(C(C(C1O)O)CP(=O)([O-])[O-])O)O)P(=O)(O)[O-].[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Propyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B13152846.png)

![3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13152866.png)

![N,N,5-Trimethylbenzo[d]isoxazol-3-amine](/img/structure/B13152871.png)

![3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol](/img/structure/B13152885.png)


![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B13152906.png)

![tert-butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B13152926.png)
